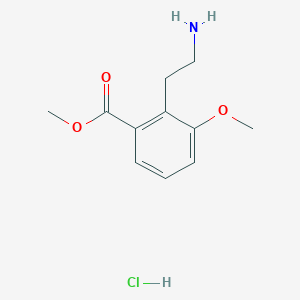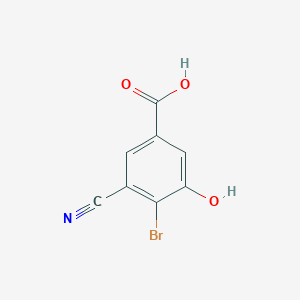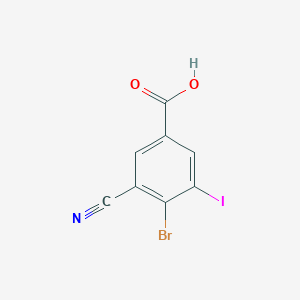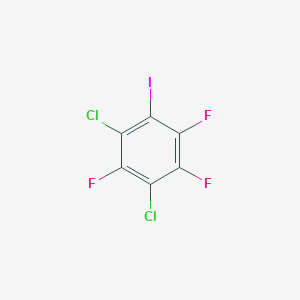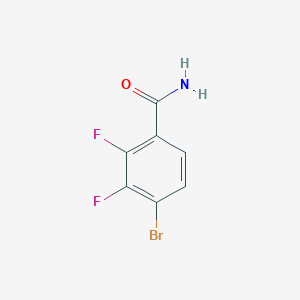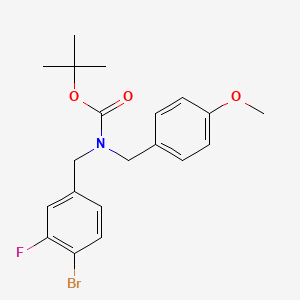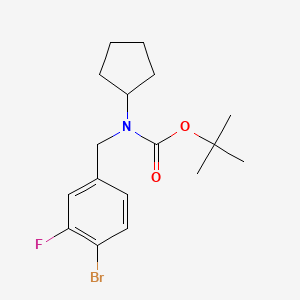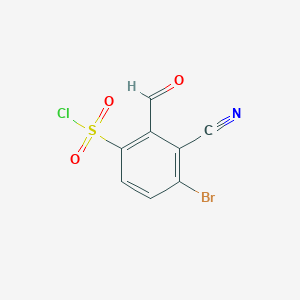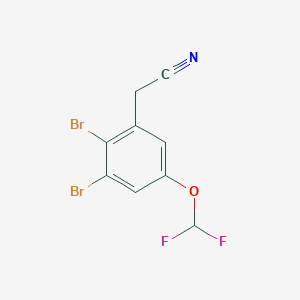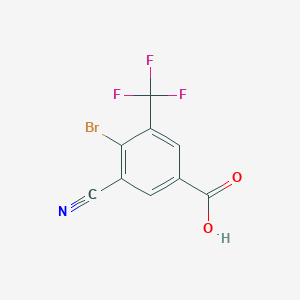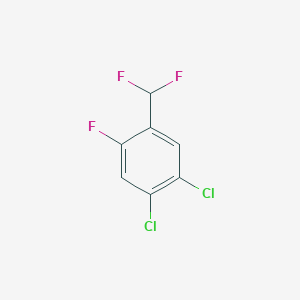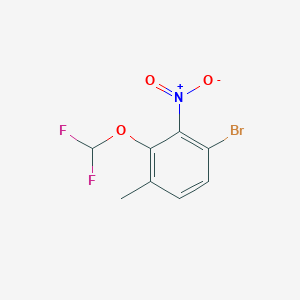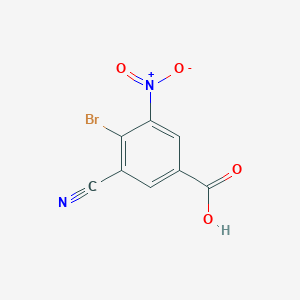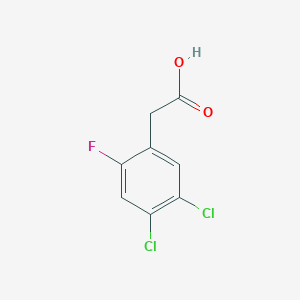
4,5-Dichloro-2-fluorophenylacetic acid
描述
4,5-Dichloro-2-fluorophenylacetic acid is an organic compound with the molecular formula C8H5Cl2FO2 It is a derivative of phenylacetic acid, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-fluorophenylacetic acid typically involves the chlorination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:
Chlorination: Phenylacetic acid is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 5 positions of the benzene ring.
Fluorination: The dichlorinated intermediate is then treated with a fluorinating agent, such as potassium fluoride, under appropriate conditions to introduce the fluorine atom at the 2 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenylacetic acid are chlorinated in industrial reactors.
Controlled Fluorination: The chlorinated product is then fluorinated using industrial-grade fluorinating agents under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 4,5-Dichloro-2-fluorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution Products: Depending on the substituents introduced, various substituted phenylacetic acids can be formed.
Oxidation Products: Oxidation typically yields carboxylic acids or ketones.
Reduction Products: Reduction can produce alcohols or alkanes.
科学研究应用
4,5-Dichloro-2-fluorophenylacetic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory or antimicrobial properties.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to disrupt biological pathways in target organisms.
Material Science: It serves as a building block in the synthesis of advanced materials with specific chemical properties.
作用机制
The mechanism of action of 4,5-Dichloro-2-fluorophenylacetic acid depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects.
Agrochemicals: The compound can interfere with essential biological processes in pests or weeds, leading to their elimination.
Molecular Targets and Pathways:
Enzymes: In pharmaceuticals, it may target enzymes involved in inflammation or microbial growth.
Receptors: It can bind to specific receptors to modulate biological responses.
Biological Pathways: In agrochemicals, it disrupts pathways critical for the survival of pests or weeds.
相似化合物的比较
4,5-Dichlorophenylacetic Acid: Lacks the fluorine atom, making it less versatile in certain applications.
2-Fluorophenylacetic Acid: Contains only the fluorine atom, which may result in different chemical properties and reactivity.
4-Chloro-2-fluorophenylacetic Acid: Contains one chlorine and one fluorine atom, offering a different balance of reactivity and stability.
Uniqueness: 4,5-Dichloro-2-fluorophenylacetic acid is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties. This combination allows for specific interactions in biological systems and enhances its utility in various applications.
属性
IUPAC Name |
2-(4,5-dichloro-2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c9-5-1-4(2-8(12)13)7(11)3-6(5)10/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIKQUVJUXDIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


